molecular formula C7H12ClN3O2S B13215889 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride

4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13215889
M. Wt: 237.71 g/mol
InChI Key: MKNQUPCCXNLWGS-UHFFFAOYSA-N
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Description

4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

    Starting Material: 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

    Reagent: Chlorosulfonic acid (ClSO3H)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base or acid

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The triazole ring may also interact with biological receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: The precursor to the sulfonyl chloride derivative, with similar structural features but different reactivity.

    4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonamide: A derivative formed by the reaction of the sulfonyl chloride with amines, with potential biological activity.

    4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonate: A derivative formed by the reaction of the sulfonyl chloride with alcohols, used in various chemical applications.

Uniqueness

4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to form stable derivatives with various nucleophiles makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

4-ethyl-5-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-4-11-6(5(2)3)9-10-7(11)14(8,12)13/h5H,4H2,1-3H3

InChI Key

MKNQUPCCXNLWGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)Cl)C(C)C

Origin of Product

United States

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